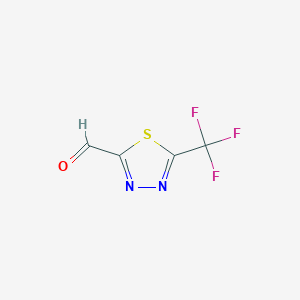

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2OS/c5-4(6,7)3-9-8-2(1-10)11-3/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBHOLONBSFABF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=NN=C(S1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260667-41-1 | |

| Record name | 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of a suitable hydrazide with trifluoroacetic anhydride, followed by oxidation to introduce the carbaldehyde group . The reaction conditions often require the use of solvents like acetonitrile and catalysts to facilitate the cyclization and oxidation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under basic conditions.

Major Products Formed

Oxidation: Formation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carboxylic acid.

Reduction: Formation of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-methanol.

Substitution: Formation of various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde involves several chemical reactions that can be tailored to produce derivatives with specific properties. For instance, one method includes the reaction of thiosemicarbazide with trifluoroacetic acid and phosphorus oxychloride, leading to the formation of thiadiazole derivatives that exhibit promising biological activities .

Key Synthetic Pathways

- Starting Materials : Thiosemicarbazide and trifluoroacetic acid.

- Reagents : Phosphorus oxychloride.

- Conditions : Reaction under controlled temperature and pH to yield the desired thiadiazole compound.

Biological Activities

This compound has been investigated for its various biological activities, including antibacterial, antifungal, and anticancer properties.

Antibacterial Properties

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against a range of pathogens. For example, studies have shown that compounds containing the thiadiazole ring structure can inhibit bacterial growth effectively .

Antifungal Activity

The compound has also been noted for its fungicidal properties. It has been reported that 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles possess enhanced fungicidal action compared to their non-fluorinated counterparts. This makes them valuable in agricultural applications for pest control .

Anticancer Potential

Recent studies highlight the anticancer properties of 5-(trifluoromethyl)-1,3,4-thiadiazole derivatives. These compounds have shown antiproliferative effects against various cancer cell lines, including breast and colon carcinoma. The mechanism involves interaction with cellular targets that disrupt cancer cell proliferation .

Agricultural Applications

The compound's insecticidal and bactericidal properties make it a candidate for developing new agrochemicals. Its effectiveness against soil insects and pathogens positions it as a potential alternative to conventional pesticides.

Case Study: Insecticidal Efficacy

In a comparative study on insecticides, this compound demonstrated superior efficacy in controlling pest populations compared to existing products. The study reported a significant reduction in pest activity when treated with formulations containing this compound .

Summary of Research Findings

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its functional groups. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variability :

- Thiadiazole derivatives (e.g., the target compound and 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine) prioritize pesticidal applications .

- Thiazole () and furan hybrids () are explored for broader pharmaceutical uses due to enhanced solubility and bioavailability.

Synthetic Efficiency: The target compound’s organocatalytic route achieves higher yields (72–94%) compared to traditional multi-step syntheses of thiadiazole amines (moderate yields) .

Functional Group Impact :

Key Observations:

Antitumor Potential: Triazole derivatives with -CF₃ and carboxylic acid groups exhibit selective cytotoxicity, suggesting that the target compound’s aldehyde group could be optimized for similar applications .

Biological Activity

5-(Trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activities, focusing on its antimicrobial and anticancer properties, along with relevant research findings and data.

Chemical Structure and Properties

This compound contains a trifluoromethyl group attached to a thiadiazole ring , which is further substituted with an aldehyde group . This configuration enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study synthesized various derivatives of 1,3,4-thiadiazole and evaluated their antimicrobial efficacy against different bacterial strains. The results demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead structure for the development of new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance:

- Cell Lines Tested : Human glioblastoma (U251), melanoma (WM793)

- IC50 Values :

- U251: 15 µM

- WM793: 20 µM

These values indicate that the compound possesses significant cytotoxic effects against these cancer cells .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with biological targets through its functional groups. The trifluoromethyl group enhances interaction with hydrophobic regions in proteins and enzymes, while the aldehyde group provides a reactive site for further modifications .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in treating various conditions:

- Antimicrobial Efficacy : A study demonstrated that derivatives of thiadiazoles showed potent activity against multi-drug resistant bacteria. The incorporation of the trifluoromethyl group significantly enhanced the bioactivity compared to non-fluorinated analogs.

- Anticancer Activity : Another investigation reported that compounds similar to this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What are the standard synthetic routes for preparing 5-(trifluoromethyl)-1,3,4-thiadiazole-2-carbaldehyde, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between thiosemicarbazides and trifluoromethyl-substituted aldehydes under acidic or basic conditions. For example, analogous thiadiazole derivatives are synthesized using aromatic aldehydes (e.g., 4-fluorobenzaldehyde) and thiocarbohydrazides, with yields ranging from 69% to 70% . Optimization strategies include:

- Temperature control : Reactions are often conducted at reflux (e.g., in ethanol or acetic acid).

- Catalyst selection : Acidic catalysts (e.g., concentrated HCl) enhance cyclization efficiency.

- Purification : Recrystallization from polar aprotic solvents (e.g., DMSO) improves purity.

Table 1 : Representative Yields and Conditions for Analogous Thiadiazoles

| Aldehyde Used | Yield (%) | Melting Point (°C) | Solvent System | Reference |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 69 | 203 | Ethanol/HCl | |

| 2-Phenylthiazole-4-carbaldehyde | 70 | 244 | Acetic acid |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : A combination of spectroscopic and elemental analysis is essential:

- H NMR : Characteristic signals include the aldehyde proton (~9.9–10.0 ppm) and trifluoromethyl group splitting patterns .

- Mass spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 240–305 for analogous compounds) confirm molecular weight .

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., ±0.3% deviation) .

- X-ray crystallography : Resolves crystal packing and bond angles, as demonstrated for structurally similar 5-(3-fluorophenyl)-1,3,4-thiadiazol-2-amine .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for thiadiazole derivatives, such as unexpected splitting patterns or missing peaks?

- Methodological Answer : Discrepancies often arise from tautomerism or solvent effects. For example:

- Tautomeric equilibria : Thiol-thione tautomerism in thiadiazole-thiol derivatives can obscure H NMR signals. Use DMSO-d6 to stabilize thiol protons .

- Dynamic exchange : Variable-temperature NMR or deuterated solvents (e.g., CDCl3) can clarify splitting patterns .

- High-resolution MS : Differentiate isotopic clusters to confirm molecular formulas when low-resolution MS is ambiguous .

Q. What strategies are effective for modifying the 1,3,4-thiadiazole core to enhance bioactivity, and how can computational methods guide these modifications?

- Methodological Answer : Functionalization at the 2-carbaldehyde position is common:

- Schiff base formation : React with amines to form imine derivatives, as seen in 5-(4-fluorobenzylideneamino)-1,3,4-thiadiazole-2-thiol .

- Heterocyclic fusion : Attach triazole or imidazole moieties via click chemistry or cyclocondensation, improving antimicrobial or anticancer activity .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities. For instance, thiadiazole-triazole hybrids show strong interactions with fungal CYP51 or bacterial DNA gyrase .

Q. How can researchers address low solubility or stability of this compound in biological assays?

- Methodological Answer :

- Derivatization : Convert the aldehyde to hydrazones or oximes to improve solubility in aqueous media .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability, as demonstrated for similar thiadiazole-based drugs .

- pH adjustment : Solubility of ionizable derivatives (e.g., carboxylates) can be modulated by buffering to physiological pH .

Data Contradiction and Optimization

Q. Why do similar synthetic protocols for thiadiazole derivatives yield inconsistent melting points or spectral data?

- Methodological Answer : Variations arise from:

- Polymorphism : Crystallization conditions (e.g., solvent polarity, cooling rate) affect crystal packing. Use single-crystal X-ray diffraction to confirm polymorph identity .

- Trace impurities : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC removes byproducts .

- Isomeric mixtures : Monitor reaction progress via TLC to ensure complete cyclization and avoid open-chain intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.